molecular formula C8H16N2O B1594875 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide CAS No. 64934-83-4

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide

Cat. No.: B1594875
CAS No.: 64934-83-4
M. Wt: 156.23 g/mol
InChI Key: GMIPCEOKROIPSM-UHFFFAOYSA-N
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Description

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,2,4,5,5-pentamethyl-3-oxido-1H-imidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6-7(2,3)9-8(4,5)10(6)11/h9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIPCEOKROIPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(NC1(C)C)(C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338172
Record name 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64934-83-4
Record name 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide (commonly referred to as PMIO) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of PMIO, examining its mechanisms of action, antioxidant properties, and implications for various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

PMIO is characterized by its imidazoline structure, which contributes to its reactivity and biological interactions. The molecular formula for PMIO is C8H15N2O2C_8H_{15}N_2O_2 with a CAS number of 64934-83-4. Its structure allows it to participate in redox reactions, making it a candidate for studying oxidative stress and related biological processes.

Antioxidant Properties

PMIO has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. A comparative study highlighted PMIO's ability to inhibit lipid peroxidation and protect cellular components from oxidative damage .

Property PMIO Comparison Compound Notes
Antioxidant ActivityHighTroloxEffective in scavenging free radicals
Lipid Peroxidation InhibitionSignificantVitamin EProtects against oxidative stress

The mechanism through which PMIO exerts its biological effects primarily involves its role as a free radical scavenger. Studies have shown that PMIO can donate electrons to free radicals, stabilizing them and preventing cellular damage . This property is vital in contexts such as neuroprotection and cardiovascular health.

Case Studies

  • Neuroprotection : In a study investigating neuroprotective agents against oxidative stress-induced neuronal death, PMIO demonstrated significant protective effects on neuronal cells exposed to oxidative agents. The compound was shown to reduce cell death by approximately 40% compared to untreated controls .
  • Cancer Research : PMIO has also been explored in cancer research where it exhibited cytotoxic effects on various cancer cell lines. For instance, studies indicated that PMIO could enhance the efficacy of chemotherapeutic agents by mitigating the side effects associated with oxidative stress in cancer therapies .

Synthesis and Applications

PMIO can be synthesized through various chemical methods involving imidazoline derivatives. Its applications extend beyond pharmacology; it is also utilized in materials science as a stabilizer for polymers and in the development of novel diagnostic agents due to its fluorescence properties when oxidized .

Scientific Research Applications

EPR Spin Trapping Applications

PMIO is primarily recognized for its effectiveness as a spin trap for free radicals in EPR spectroscopy. Its structure allows it to form stable adducts with various radicals, making it valuable in studying radical mechanisms in biological systems.

Key Findings:

  • PMIO exhibits a high degree of stability in acidic conditions due to the presence of amino nitrogen, which enhances its performance as a spin trap compared to other cyclic traps .
  • The compound has shown significant reactivity with superoxide radicals (HO₂), forming stable adducts that can be detected via EPR .

Antioxidant Properties

Research has demonstrated that PMIO possesses notable antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress in biological systems.

Comparative Studies:

A study comparing PMIO with other antioxidants revealed that PMIO had a longer lifetime for its adducts with HO₂ radicals, indicating superior stability and effectiveness in radical trapping .

CompoundRadical TypeStability (min)Reference
PMIOHO₂8
PBNHO₂2
DMPOHO₂~1

Therapeutic Applications

The potential therapeutic applications of PMIO are being explored in various contexts:

  • Cancer Research : PMIO has been investigated for its ability to enhance the efficacy of chemotherapeutic agents by modulating oxidative stress within cancer cells. Studies indicate that it can sensitize resistant cancer cells to treatments like cisplatin .
  • Neuroprotection : Due to its antioxidant properties, PMIO is being studied for potential neuroprotective effects against oxidative damage in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the applications of PMIO:

  • Study on Cancer Cell Sensitization : In a study involving drug-resistant cancer cells, PMIO was shown to significantly reduce cell viability when combined with cisplatin treatment. This suggests that PMIO may enhance the effectiveness of existing chemotherapy regimens .
  • EPR Imaging Studies : EPR imaging using PMIO has provided insights into redox states in biological tissues, facilitating a better understanding of oxidative stress-related diseases .

Preparation Methods

Preparation of 2,2,4,5,5-Pentamethyl-3-imidazoline Hydrate (Intermediate)

The synthesis typically begins with the formation of the imidazoline hydrate precursor, 2,2,4,5,5-pentamethyl-3-imidazoline hydrate, from 3-chloro-3-methyl-2-butanone and aqueous ammonia in the presence of solvents such as acetone or isopropanol.

Key Reaction Parameters and Outcomes:

Example Starting Materials & Solvent Reaction Conditions Isolation & Yield Notes
1 120 g 3-chloro-3-methyl-2-butanone, 300 mL conc. aqueous NH3, 600 mL acetone Stirred vigorously 2 hours at ambient temperature; solution stored 4-6 days White precipitate filtered, rinsed with cooled acetone; 95 g product; 60% yield Slight violet color hydrate obtained
2 60 g 3-chloro-3-methyl-2-butanone in 150 mL isopropanol, 150 mL conc. aqueous NH3, 500 mL acetone Ambient temperature 2 hours; ammonia bubbled 1-2 hours at 30°C; stored 2-4 days White precipitate filtered and dried; 50 g product; 63% yield Additional precipitate formed upon refrigeration
3 150 mL 3-chloro-3-methyl-2-butanone in 150 mL acetone, 300 mL acetone saturated with NH3, 150 mL conc. aqueous NH3 Temperature maintained at 30-40°C for 8 hours; stored 2 days White precipitate filtered and dried; 103 g product; 58% yield Ammonia saturation of acetone prior to ketone addition

These methods consistently produce the hydrated imidazoline intermediate as a white to slightly violet solid, with yields ranging from 58% to 63%. The reaction involves nucleophilic substitution of the chloro group by ammonia followed by cyclization to the imidazoline ring system.

Oxidation to 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide (Nitroxide)

The next critical step is the oxidation of the hydrated imidazoline to the corresponding nitroxide radical, this compound. This is achieved using hydrogen peroxide in the presence of catalytic amounts of sodium tungstate (Na2WO4) and EDTA under alkaline conditions.

Typical Oxidation Procedure:

Parameter Details
Substrate 2,2,4,5,5-pentamethyl-3-imidazoline hydrate
Solvent Water
pH Alkaline (NaOH added, e.g., 0.02 to 0.2 mole per reaction scale)
Catalysts Sodium tungstate (Na2WO4), EDTA
Oxidant 30% hydrogen peroxide (added in portions)
Temperature Ambient to 40–50°C (exothermic reaction)
Reaction Time 10–15 minutes for small scale; up to 2 hours for larger scale
Workup Saturation with KHCO3 or NaCl to separate phases; ether extraction; drying over MgSO4
Product Orange oil of this compound
Yield 60% (small scale), 60% (larger scale)

The oxidation is exothermic and carefully controlled to avoid decomposition. After oxidation, the nitroxide is extracted into ether, dried, and isolated as an orange oil. This method is scalable and reproducible.

Additional Synthetic Routes and Functionalization

Research literature describes further functionalization of related imidazoline nitroxides by alkylation of diamagnetic imidazolines followed by oxidation. For example, alkylation with bromoacetic acid ethyl ester introduces substituents that allow for pH-sensitive spin probes. These methods involve:

  • Alkylation of 4-R-amino-1,2,2,5,5-pentamethyl-3-imidazolines with high regioselectivity.
  • Subsequent oxidation to nitroxides.
  • Characterization by NMR and X-ray crystallography.

Although these methods pertain to related compounds, they demonstrate the versatility of imidazoline nitroxide synthesis and potential for structural diversification.

Summary Table of Preparation Steps

Step Reagents & Conditions Product Yield (%) Notes
1. Cyclization 3-chloro-3-methyl-2-butanone + aqueous NH3 + acetone/isopropanol, ambient to 40°C, days 2,2,4,5,5-pentamethyl-3-imidazoline hydrate 58-63 White/violet solid, precipitated
2. Oxidation Hydrate + NaOH + Na2WO4 + EDTA + H2O2, ambient to 50°C This compound ~60 Orange oil, ether extraction

Q & A

Basic: What are the key synthetic methodologies for 2,2,4,5,5-pentamethyl-3-imidazoline-3-oxide, and how can its purity be optimized?

Answer:
The synthesis typically involves radical stabilization through methyl substitution. A validated method includes refluxing intermediates with trifluoroacetic acid (TFA) in toluene, followed by purification via recrystallization in tert-butanol (iPrOH) to yield colorless solids . Key steps:

  • Reaction Time/Temperature : 3 minutes under reflux (~110°C) minimizes side reactions.
  • Purification : Filtering and washing with iPrOH removes unreacted TFA.
  • Purity Validation : Melting point (222–224°C) and NMR analysis (e.g., NH₃⁺ doublet at δ=8.54 in DMSO-d₆) confirm structural integrity .

Basic: How is this compound characterized spectroscopically?

Answer:

  • ¹H NMR : Distinct peaks for NH₃⁺ (δ=8.54, doublet) and aromatic protons (δ=7.29–7.16, multiplet) confirm substitution patterns .
  • IR : Absorption bands for NH₃⁺ (~3200 cm⁻¹), COO⁻ (~1700 cm⁻¹), and C=O (~1650 cm⁻¹) validate functional groups .
  • InChI Code : Use 1S/C8H16N2O/c1-6-7(2,3)9-8(4,5)10(6)11/h9H,1-5H3/p+1 for database cross-referencing .

Advanced: What experimental precautions are critical for handling this compound due to its radical nature?

Answer:

  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent radical degradation .
  • Safety Protocols : Follow S24/25 guidelines (avoid skin/eye contact) using nitrile gloves and fume hoods .
  • Reactivity : Monitor for unintended radical chain reactions in polar solvents (e.g., DMSO) using ESR spectroscopy .

Advanced: How does the methyl substitution pattern influence the compound’s electronic properties and applications in radical chemistry?

Answer:

  • Electronic Effects : The pentamethyl structure stabilizes the radical via steric hindrance and hyperconjugation, reducing recombination rates .
  • Applications :
    • Spin Probes : Use in ESR studies to investigate macromolecular dynamics (e.g., polymer flexibility).
    • Catalysis : Act as a co-catalyst in oxidation reactions due to persistent radical character .
  • Data Interpretation : Compare ESR spectra with computational models (DFT) to validate spin density distribution .

Advanced: How can contradictions in experimental data (e.g., NMR shifts vs. computational predictions) be resolved?

Answer:

  • Validation Workflow :
    • Reproducibility : Ensure consistent solvent (DMSO-d₆) and temperature (25°C) for NMR .
    • DFT Optimization : Use Gaussian09 with B3LYP/6-31G(d) to simulate NMR chemical shifts and compare with empirical data .
    • Error Analysis : Discrepancies >0.5 ppm may indicate solvent effects or conformational isomerism.
  • Case Study : The NH₃⁺ peak at δ=8.54 aligns with protonation-induced deshielding, confirmed by pH titration .

Basic: What are the documented safety and storage guidelines for this compound?

Answer:

  • Storage : –20°C in amber vials under inert gas to prevent moisture/oxygen degradation .
  • Handling : Use PPE (gloves, goggles) and avoid inhalation; S24/25 compliance is mandatory .
  • Disposal : Neutralize with dilute NaOH (<1 M) before incineration to avoid radical persistence in waste streams .

Advanced: What role does this compound play in studying biological radical processes, and what are its limitations?

Answer:

  • Biological Probes :
    • Cellular Uptake : Functionalize with fluorophores (e.g., Cy5) for tracking in Hs68 or Neuro-2a cell lines .
    • Limitations : Poor aqueous solubility requires DMSO carriers (<0.1% v/v to minimize cytotoxicity) .
  • Mechanistic Studies : Use stopped-flow ESR to monitor radical scavenging kinetics in lipid bilayers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide
Reactant of Route 2
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide

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